molecular formula C9H10N2S B1270155 2-(4,5-dihydro-1H-imidazol-2-yl)benzenethiol CAS No. 53440-31-6

2-(4,5-dihydro-1H-imidazol-2-yl)benzenethiol

Cat. No. B1270155
CAS RN: 53440-31-6
M. Wt: 178.26 g/mol
InChI Key: YDPWBCYJZWQKDD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-(4,5-dihydro-1H-imidazol-2-yl)benzenethiol often involves reactions between various hydrazinecarboxylates and aminopropylimidazol, leading to novel compounds with imidazolyl groups. For instance, Ünver et al. (2009) described the synthesis of novel compounds through reactions of ethyl 2-[1-ethoxy-2-(phenyl or substituted phenyl)ethylidene]hydrazinecarboxylates with N-(3-aminopropyl)imidazol, offering insights into the synthetic pathways that could be relevant for synthesizing 2-(4,5-dihydro-1H-imidazol-2-yl)benzenethiol derivatives (Ünver, Sancak, Tanak, Değirmencioğlu, Düğdü, Er, & Işık, 2009).

Molecular Structure Analysis

The molecular structure of compounds closely related to 2-(4,5-dihydro-1H-imidazol-2-yl)benzenethiol has been characterized by various spectroscopic techniques, including UV–vis, IR, NMR, and mass spectrometry, alongside X-ray crystallography. These studies provide detailed insights into the structural aspects of the imidazole ring and its integration into complex molecules. For example, Shang et al. (2009) explored the crystal structure of a related compound, highlighting the envelope conformation of the imidazole ring and its interactions within the crystal lattice (Shang, Ren, Wang, Lu, & Yang, 2009).

Chemical Reactions and Properties

The reactivity and chemical properties of 2-(4,5-dihydro-1H-imidazol-2-yl)benzenethiol derivatives are of considerable interest. The imidazole ring in these compounds participates in various chemical reactions, including nucleophilic substitutions and the formation of coordination polymers. Patra and Goldberg (2013) demonstrated the synthesis of a coordination polymer involving an imidazole-derived ligand, suggesting potential reactivity pathways for 2-(4,5-dihydro-1H-imidazol-2-yl)benzenethiol (Patra & Goldberg, 2013).

Safety And Hazards

The compound is classified as an irritant . Always handle it with appropriate safety measures.

Future Directions

Imidazole derivatives, including “2-(4,5-dihydro-1H-imidazol-2-yl)benzenethiol”, have potential for further study due to their broad range of chemical and biological properties . They could be key in the development of new drugs .

properties

IUPAC Name

2-(4,5-dihydro-1H-imidazol-2-yl)benzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2S/c12-8-4-2-1-3-7(8)9-10-5-6-11-9/h1-4,12H,5-6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDPWBCYJZWQKDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)C2=CC=CC=C2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40420607
Record name 6-(Imidazolidin-2-ylidene)cyclohexa-2,4-diene-1-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40420607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4,5-dihydro-1H-imidazol-2-yl)benzenethiol

CAS RN

53440-31-6
Record name 6-(Imidazolidin-2-ylidene)cyclohexa-2,4-diene-1-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40420607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a suspension of 20.0 g (0.112 mol) of thiosalicylic acid in 200 mL of 1,2-dichlorobenzene was added 21.6 mL (0.323 mol) of ethylenediamine. The mixture was refluxed under nitrogen for 4 h then cooled to ca. 60° C. and 50 mL of methanol was added. The solution was allowed to stand at 22° C. over night and the resulting yellow crystalline solid collected and washed with ether to give 10.6 g of pure product.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
21.6 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

21.6 mL (0.323 mol) of ethylenediamine was added to a suspension of 20.0 g (0.112 mol) of thiosalicylic acid in 200 mL of 1,2-dichlorobenzene, and refluxed under nitrogen for 4 h then cooled to ca. 60° C. and 50 mL of methanol was added. The solution was allowed to stand at 22° C. overnight and the resulting yellow crystalline solid was collected and washed with ether to give 10.6 g of pure product.
Quantity
21.6 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
AG Meyer, AC Bissember, CJT Hyland… - Progress in Heterocyclic …, 2020 - Elsevier
New synthetic methods to prepare seven-membered heterocyclic compounds containing one, two, or three of the heteroatoms N, O or S are covered. Aromatic systems containing at …
Number of citations: 5 www.sciencedirect.com
A Osipyan, A Sapegin, AS Novikov… - The Journal of organic …, 2018 - ACS Publications
The hydrolytic imidazoline ring expansion (HIRE) methodology was extended to readily available tetracyclic [1,4]thiazepines as well as sulfoxide and sulfone analogs thereof. The …
Number of citations: 33 pubs.acs.org
A Sapegin, M Krasavin - Advances in Heterocyclic Chemistry, 2020 - Elsevier
Scaffold-generating and scaffold-morphing tranformations exploiting the chemical instability of the 2-imidazoline moiety under reductive, oxidation, hydrolytic, thermal conditions as well …
Number of citations: 3 www.sciencedirect.com

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